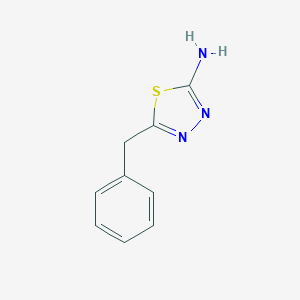

5-Benzyl-1,3,4-thiadiazol-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-benzyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c10-9-12-11-8(13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKTCSEFOSVTSQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353822 | |

| Record name | 5-benzyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16502-08-2 | |

| Record name | 5-benzyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16502-08-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Benzyl-1,3,4-thiadiazol-2-amine from Phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic routes for preparing 5-benzyl-1,3,4-thiadiazol-2-amine, a key heterocyclic scaffold in medicinal chemistry, starting from phenylacetic acid. The document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams for clarity.

Introduction

The 2-amino-5-substituted-1,3,4-thiadiazole core is a prominent feature in a multitude of pharmacologically active compounds. The benzyl substituent at the 5-position, derived from phenylacetic acid, imparts specific lipophilic and conformational characteristics that can be crucial for biological activity. The synthesis of this compound is typically achieved through the cyclization of an acylthiosemicarbazide intermediate, which is formed from phenylacetic acid and thiosemicarbazide. This guide details two primary one-pot methodologies for this conversion, utilizing different cyclodehydrating agents.

Synthetic Pathways

The overall transformation from phenylacetic acid to this compound involves two conceptual steps that are often performed in a single pot:

-

Formation of Acylthiosemicarbazide: Phenylacetic acid is reacted with thiosemicarbazide to form 1-(2-phenylacetyl)thiosemicarbazide.

-

Cyclodehydration: The acylthiosemicarbazide intermediate undergoes intramolecular cyclization with the elimination of a water molecule to form the 1,3,4-thiadiazole ring.

This guide presents two effective protocols for achieving this synthesis: one employing concentrated sulfuric acid and another using a milder polyphosphate ester (PPE).

Caption: Overall synthetic pathway.

Experimental Protocols

This method is a robust and widely used procedure for the synthesis of 2-amino-1,3,4-thiadiazoles from carboxylic acids and thiosemicarbazide. Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent.[1][2]

Experimental Workflow:

Caption: Workflow for H₂SO₄ mediated synthesis.

Detailed Procedure:

-

In a round-bottom flask, combine phenylacetic acid (0.1 mol), thiosemicarbazide (0.1 mol), and ethanol (50 mL).[1]

-

With stirring, carefully and slowly add concentrated sulfuric acid (5-20 mL) to the mixture.[1][2]

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 2-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1][2]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing crushed ice. A solid precipitate should form.[1]

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

-

Purify the crude product by recrystallization from ethanol to obtain pure this compound.[1]

Reagent and Condition Summary:

| Parameter | Value | Reference |

| Phenylacetic Acid | 0.1 mol | [1] |

| Thiosemicarbazide | 0.1 mol | [1] |

| Catalyst/Dehydrating Agent | Conc. H₂SO₄ | [1][2] |

| Solvent | Ethanol | [1] |

| Reaction Temperature | Reflux | [1] |

| Reaction Time | 2-5 hours | [1][2] |

| Work-up | Precipitation in ice water | [1] |

This protocol utilizes polyphosphate ester (PPE) as a mild and effective cyclodehydrating agent, offering a safer alternative to more corrosive reagents.[3][4]

Experimental Workflow:

Caption: Workflow for PPE mediated synthesis.

Detailed Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a mixture of phenylacetic acid (5 mmol) and thiosemicarbazide (5 mmol).[3][4]

-

Add polyphosphate ester (PPE) (approx. 20 g) and chloroform (30 mL).[3]

-

Heat the reaction mixture with stirring to 60-85°C.[3]

-

Maintain this temperature for approximately 10 hours, monitoring the reaction by TLC.[3]

-

Upon completion, cool the mixture to room temperature.

-

Carefully add distilled water (15 mL) to the reaction mixture.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A solid product will precipitate.[3][4]

-

Collect the crude product by vacuum filtration and wash with water.[4]

-

Purify the product by recrystallization from ethanol to yield the pure this compound.[4]

Reagent and Condition Summary:

| Parameter | Value | Reference |

| Phenylacetic Acid | 5 mmol | [3] |

| Thiosemicarbazide | 5 mmol | [3] |

| Cyclodehydrating Agent | Polyphosphate Ester (PPE) | [3][4] |

| Solvent | Chloroform | [3] |

| Reaction Temperature | 60-85°C | [3] |

| Reaction Time | ~10 hours | [3] |

| Work-up | Neutralization with NaHCO₃ | [3][4] |

Characterization Data

While specific data for this compound is not available in the searched literature, the following table provides expected characterization parameters for a typical 2-amino-5-aryl-1,3,4-thiadiazole derivative. Researchers should perform their own analyses to confirm the structure and purity of the synthesized compound.

Expected Analytical Data:

| Analysis Type | Expected Observations |

| ¹H-NMR | Signals for the benzyl CH₂, aromatic protons, and the amine (NH₂) protons. The NH₂ signal may be broad and its chemical shift can be solvent-dependent. |

| ¹³C-NMR | Signals corresponding to the carbon atoms of the thiadiazole ring, the benzyl CH₂, and the aromatic carbons. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C=N stretching (thiadiazole ring), and aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (C₉H₉N₃S, MW: 191.25). |

| Melting Point | A sharp melting point is indicative of high purity. |

| Yield | Yields for similar one-pot syntheses are often reported to be in the range of 70-95%. |

Safety Considerations

-

Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent. Handle with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Phosphorus pentachloride is toxic and reacts violently with water. It should be handled in a dry environment and with appropriate PPE.

-

Chloroform is a suspected carcinogen and should be handled in a well-ventilated fume hood.

-

Always follow standard laboratory safety procedures when conducting chemical syntheses.

References

One-Pot Synthesis of 5-Benzyl-1,3,4-thiadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the one-pot synthesis of 5-Benzyl-1,3,4-thiadiazol-2-amine, a valuable scaffold in medicinal chemistry. The 1,3,4-thiadiazole ring is a key pharmacophore present in numerous compounds exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The substituent at the 5-position of the thiadiazole ring plays a crucial role in modulating the pharmacological profile of the molecule. This document details established experimental protocols, presents comparative quantitative data, and illustrates the synthetic pathways and workflows.

Introduction to Synthetic Strategies

The preparation of 5-substituted-1,3,4-thiadiazol-2-amines is most commonly achieved through the cyclization of a carboxylic acid derivative with thiosemicarbazide. One-pot syntheses have emerged as an efficient and streamlined alternative to multi-step procedures, reducing reaction time and simplifying purification processes. These methods typically involve the direct reaction of a carboxylic acid and thiosemicarbazide in the presence of a dehydrating or cyclizing agent. Common reagents used to facilitate this transformation include strong acids like concentrated sulfuric acid (H₂SO₄), phosphorus oxychloride (POCl₃), and polyphosphate ester (PPE), as well as ionic liquids which can act as both solvent and catalyst.

The general reaction involves the acylation of thiosemicarbazide by the carboxylic acid to form an acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclodehydration to yield the final 2-amino-1,3,4-thiadiazole product.

Core Synthesis Pathway

The primary one-pot synthetic route to this compound involves the direct condensation and cyclization of phenylacetic acid and thiosemicarbazide.

Caption: General reaction scheme for the one-pot synthesis.

Experimental Protocols

This section details various protocols for the one-pot synthesis of this compound, adapted from established methods for analogous 5-substituted-1,3,4-thiadiazol-2-amines.

Protocol 1: Concentrated Sulfuric Acid Mediated Cyclization

This method is a classic and effective approach for the synthesis of 2-amino-1,3,4-thiadiazoles. Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent.

Methodology:

-

To concentrated sulfuric acid (e.g., 10 mL), cautiously add thiosemicarbazide (0.01 mol) portion-wise with stirring, ensuring the temperature does not rise excessively.

-

To this mixture, add phenylacetic acid (0.01 mol) in small portions.

-

Heat the reaction mixture at 60-70°C for approximately 4-5 hours.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a suitable base (e.g., 10% sodium carbonate solution or aqueous ammonia) until a precipitate forms.[2]

-

Filter the solid product, wash thoroughly with water until the washings are neutral, and dry.

-

Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure this compound.[1]

Protocol 2: Polyphosphate Ester (PPE) Mediated Synthesis

Polyphosphate ester (PPE) is a milder and effective reagent for promoting the cyclodehydration reaction, often requiring less harsh conditions than concentrated mineral acids.[3][4]

Methodology:

-

In a round-bottom flask, mix phenylacetic acid (5 mmol), thiosemicarbazide (5 mmol), and polyphosphate ester (e.g., 20 g) in a solvent like chloroform (30 mL).[3][4]

-

Heat the mixture to reflux (around 80-85°C) with constant stirring.[3][4]

-

Monitor the reaction by TLC until the starting materials are consumed (typically 8-10 hours).[3]

-

After cooling to room temperature, add distilled water (e.g., 15 mL) to the mixture.[3]

-

Neutralize the remaining PPE by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[4]

-

Collect the precipitated solid by vacuum filtration.

-

Wash the crude product with water and then recrystallize from ethanol to afford the pure compound.[4]

Protocol 3: Ionic Liquid Catalyzed Synthesis

Ionic liquids (ILs) can serve as green, recyclable catalysts and solvents. N-methylpyridinium tosylate (NMYPT) has been shown to be effective for this transformation.[5]

Methodology:

-

Pre-melt the ionic liquid, N-methylpyridinium tosylate (e.g., 10 mol%), by heating.

-

Sequentially add phenylacetic acid (1 mmol) and thiosemicarbazide (1 mmol) to the molten ionic liquid.[5]

-

Heat the reaction mixture to 120°C, monitoring the progress by TLC.[5]

-

Upon completion, pour the hot reaction mixture onto crushed ice.[5]

-

Filter the separated solid product, dry it, and recrystallize from ethanol.[5]

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the one-pot synthesis and purification of the target compound.

Caption: General workflow for synthesis and purification.

Data Presentation

The following table summarizes and compares the different one-pot synthetic methods for 5-substituted-1,3,4-thiadiazol-2-amines, providing a basis for selecting a method for the target compound, this compound.

| Method | Cyclizing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference(s) |

| Acid-Catalyzed Cyclization | conc. H₂SO₄ | None | 60-90 | 4-5 | 70-85 | [1],[2] |

| Polyphosphate Ester (PPE) | PPE | Chloroform | 80-85 (reflux) | 8-10 | 64-70 | [3],[4] |

| Ionic Liquid Catalysis | N-methylpyridinium tosylate | None (IL acts as solvent) | 120 | 1-2 | 95-98 | [5] |

| Phosphorus Oxychloride | POCl₃ | None | Reflux | 2-3 | 75-90 | [6] |

Note: Yields are reported for various 5-aryl substituted analogs and may vary for the specific synthesis of this compound. The data serves as a comparative guide for methodological selection.

Conclusion

One-pot synthesis provides a highly efficient and direct route to this compound. The choice of methodology depends on available resources, desired reaction conditions (e.g., temperature, reaction time), and environmental considerations. The ionic liquid-catalyzed method offers excellent yields and short reaction times under solvent-free conditions, presenting a compelling green chemistry approach.[5] Traditional methods using concentrated sulfuric acid or polyphosphate ester remain robust and widely applicable alternatives.[1][2][3][4] This guide provides the necessary technical details for researchers to successfully synthesize this important heterocyclic scaffold for further investigation in drug discovery and development programs.

References

Green Synthesis of 5-Benzyl-1,3,4-thiadiazol-2-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of green and sustainable synthetic methodologies for 5-benzyl-1,3,4-thiadiazol-2-amine and its derivatives. These compounds are of significant interest in medicinal chemistry, exhibiting a range of biological activities, including potential as acetylcholinesterase inhibitors. This guide focuses on environmentally benign approaches, including microwave-assisted and ultrasound-assisted synthesis, presenting detailed experimental protocols and comparative data to facilitate their adoption in research and development.

Comparison of Synthesis Methodologies

The following table summarizes quantitative data for different synthetic routes to 5-substituted-1,3,4-thiadiazol-2-amine derivatives, highlighting the advantages of green chemistry approaches over conventional methods.

| Method | Starting Materials | Catalyst/Reagent | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Green Methods | |||||||

| Microwave-Assisted | Phenylacetic acid, Thiosemicarbazide | Conc. H₂SO₄ | Solvent-free | 30 min | N/A (Irradiation) | ~85-90 | Adapted from[1] |

| Ultrasound-Assisted | 5-Amino-1,3,4-thiadiazole-2-thiol, Benzyl halide | KOH | Ethanol | 2 hours | Room Temperature | High | [2] |

| One-Pot (Greener Catalyst) | Phenylacetic acid, Thiosemicarbazide | Polyphosphate Ester (PPE) | Chloroform | 10 hours | Reflux | ~65 | Adapted from |

| Conventional Method | |||||||

| Reflux | Phenylacetic acid, Thiosemicarbazide | POCl₃ | N/A | Several hours | High | Moderate | [3] |

Experimental Protocols

Microwave-Assisted Synthesis (Solvent-Free)

This protocol is adapted from a general procedure for the synthesis of 5-alkyl-2-amino-1,3,4-thiadiazoles[1].

Materials:

-

Phenylacetic acid

-

Thiosemicarbazide

-

Concentrated sulfuric acid

-

Ice-water

-

Ammonium hydroxide solution

-

Aqueous ethanol (for recrystallization)

Procedure:

-

In a round-bottomed flask, mix phenylacetic acid (0.2 mol) and thiosemicarbazide (0.1 mol).

-

Carefully add concentrated sulfuric acid (15 mL) dropwise to the mixture with stirring.

-

Place the flask in a domestic microwave oven and irradiate for 30 minutes.

-

After completion of the reaction, allow the mixture to cool to room temperature and pour it into ice-water.

-

Basify the mixture with a concentrated ammonium hydroxide solution, which will cause the product to precipitate.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from aqueous ethanol to obtain pure this compound.

Ultrasound-Assisted Synthesis

This protocol is for the synthesis of the closely related 5-(benzylthio)-1,3,4-thiadiazol-2-amine and can be adapted for the target molecule by starting with the appropriate precursors[2].

Materials:

-

5-Amino-1,3,4-thiadiazole-2-thiol

-

Benzyl halide (e.g., benzyl bromide)

-

Potassium hydroxide (KOH)

-

Absolute ethanol

-

Acetic acid (for recrystallization)

Procedure:

-

Dissolve 5-amino-1,3,4-thiadiazole-2-thiol (0.003 mol) and potassium hydroxide (1.12 g) in absolute ethanol (30 mL) in a beaker.

-

Add the substituted benzyl halide (0.03 mol) to the solution.

-

Place the beaker in an ultrasonic bath and irradiate at room temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture. The product will precipitate.

-

Collect the precipitate by filtration, dry it, and recrystallize from acetic acid.

One-Pot Synthesis using a Greener Catalyst (Polyphosphate Ester)

This protocol is adapted from a general procedure for the one-pot synthesis of 2-amino-1,3,4-thiadiazoles using PPE as a catalyst.

Materials:

-

Phenylacetic acid

-

Thiosemicarbazide

-

Polyphosphate Ester (PPE)

-

Chloroform

-

Sodium bicarbonate (NaHCO₃) solution

-

Hexane

Procedure:

-

To a hot solution (60 °C) of phenylacetic acid (5 mmol) in a mixture of polyphosphate ester (20 g) and chloroform (30 mL), add thiosemicarbazide (5 mmol).

-

Reflux the reaction mixture for 10 hours.

-

After cooling, add distilled water (15 mL) to the mixture.

-

Neutralize the residual PPE with a sodium bicarbonate solution.

-

The product will precipitate. Filter the precipitate and wash it with chloroform and hexane.

-

Dry the purified this compound.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the green synthesis of this compound derivatives.

Caption: Generalized workflow for green synthesis methods.

Signaling Pathway: Acetylcholinesterase Inhibition

5-Benzyl-1,3,4-thiadiazole derivatives have been identified as potential inhibitors of acetylcholinesterase (AChE), an enzyme critical in the cholinergic nervous system. The diagram below illustrates the mechanism of AChE inhibition.

Caption: Mechanism of Acetylcholinesterase Inhibition.

This guide provides a foundational understanding of green synthetic approaches for this compound derivatives. The presented protocols and data encourage the adoption of more sustainable practices in the synthesis of medicinally important compounds. Further research can focus on optimizing these green methods and exploring a broader range of green solvents and catalysts.

References

Purifying 5-Benzyl-1,3,4-thiadiazol-2-amine: A Technical Guide to Recrystallization

For Immediate Release

This technical guide provides an in-depth overview of the purification of 5-Benzyl-1,3,4-thiadiazol-2-amine through recrystallization, a critical process in the synthesis of this and other pharmacologically relevant thiadiazole derivatives. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols and key data points for achieving high-purity product.

Introduction

This compound is a heterocyclic compound belonging to the thiadiazole class, a group of molecules recognized for their diverse biological activities. The purity of such compounds is paramount for accurate biological screening and subsequent drug development. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and impurities in a given solvent system. This guide outlines a comprehensive procedure for the recrystallization of this compound, with a focus on practical application in a laboratory setting.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for the handling, characterization, and purity assessment of the compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₉N₃S | [1] |

| Molecular Weight | 191.25 g/mol | [1] |

| Melting Point (recrystallized from ethanol) | 200-202 °C | [2] |

| Appearance | White to off-white solid | [2] |

Experimental Protocol: Recrystallization of this compound

This section details the step-by-step methodology for the purification of this compound by recrystallization from ethanol. Ethanol is a commonly cited and effective solvent for the recrystallization of 2-amino-1,3,4-thiadiazole derivatives.[3][4][5]

Materials:

-

Crude this compound

-

Ethanol (reagent grade)

-

Distilled water

-

Erlenmeyer flasks

-

Heating mantle or hot plate with magnetic stirrer

-

Reflux condenser

-

Buchner funnel and flask

-

Filter paper

-

Spatula

-

Glass stirring rod

-

Ice bath

Procedure:

-

Solvent Selection and Dissolution:

-

Place the crude this compound into an Erlenmeyer flask of appropriate size.

-

Add a minimal amount of ethanol to the flask, just enough to cover the solid.

-

Gently heat the mixture to boiling while stirring continuously. Add more ethanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield upon cooling.

-

-

Hot Filtration (if necessary):

-

If any insoluble impurities are observed in the hot solution, perform a hot filtration. This step should be done quickly to prevent premature crystallization.

-

Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.

-

Pour the hot solution through the preheated filtration setup to remove insoluble impurities.

-

-

Crystallization:

-

Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of the recrystallized product.

-

-

Isolation and Washing of Crystals:

-

Collect the crystals by vacuum filtration using a Buchner funnel and flask.

-

Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

-

-

Drying:

-

Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

-

-

Purity Assessment:

-

Determine the melting point of the recrystallized product. A sharp melting point within the expected range (200-202 °C) is indicative of high purity.[2]

-

Further characterization can be performed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (e.g., ¹H NMR, IR).

-

Experimental Workflow Diagram

The following diagram illustrates the key stages of the recrystallization process for this compound.

Caption: Workflow for the recrystallization of this compound.

Conclusion

The protocol described in this technical guide provides a reliable method for the purification of this compound via recrystallization. Adherence to this procedure, particularly the principle of using a minimal amount of hot solvent and allowing for slow cooling, is critical for obtaining a high yield of pure product. The provided physicochemical data serves as a benchmark for quality control and assurance in the synthesis and purification of this and related thiadiazole compounds.

References

- 1. scbt.com [scbt.com]

- 2. 5-BENZYL-[1,3,4]THIADIAZOL-2-YLAMINE | 16502-08-2 [amp.chemicalbook.com]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 5. researchgate.net [researchgate.net]

Characterization of 5-Benzyl-1,3,4-thiadiazol-2-amine: A Technical Guide to ¹H and ¹³C NMR Analysis

For Immediate Release

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 5-Benzyl-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest to researchers and professionals in the field of drug development and medicinal chemistry. This document outlines the detailed ¹H and ¹³C NMR data, experimental protocols for spectral acquisition, and a logical workflow for its synthesis and characterization.

Introduction

This compound (CAS No. 16502-08-2) is a member of the 1,3,4-thiadiazole class of compounds, which are recognized for their diverse pharmacological activities. Accurate structural elucidation and characterization are paramount for understanding its chemical properties and potential therapeutic applications. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of such compounds. This guide presents the detailed ¹H and ¹³C NMR spectral data for this compound, providing a crucial reference for its identification and quality control.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹H NMR Data

The ¹H NMR spectrum reveals characteristic signals corresponding to the aromatic protons of the benzyl group, the methylene bridge protons, and the amine protons.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.35 - 7.20 | Multiplet | 5H | Phenyl group (C₆H₅) |

| 7.15 | Singlet | 2H | Amine (NH₂) |

| 4.10 | Singlet | 2H | Methylene (CH₂) |

Table 1: ¹H NMR spectral data for this compound in DMSO-d₆.

¹³C NMR Data

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule, including the distinct signals for the thiadiazole ring carbons and the benzyl moiety.

| Chemical Shift (δ ppm) | Assignment |

| 168.5 | C2 (Thiadiazole ring, C-NH₂) |

| 155.0 | C5 (Thiadiazole ring, C-CH₂) |

| 137.0 | C1' (Phenyl ring, quaternary) |

| 129.0 | C2'/C6' (Phenyl ring) |

| 128.5 | C3'/C5' (Phenyl ring) |

| 127.0 | C4' (Phenyl ring) |

| 35.5 | Methylene (CH₂) |

Table 2: ¹³C NMR spectral data for this compound in DMSO-d₆.

Experimental Protocols

The following protocols describe the methodology for obtaining high-quality ¹H and ¹³C NMR spectra for this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.

-

Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. Gentle vortexing or sonication can be used to ensure complete dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, high-quality 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm).

NMR Data Acquisition

-

Instrumentation: Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A spectral width of -2 to 12 ppm is appropriate.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A spectral width of 0 to 200 ppm is standard.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed with Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized compound.

This comprehensive guide serves as a valuable resource for the unambiguous identification and characterization of this compound, supporting further research and development in medicinal chemistry.

FT-IR Spectral Analysis of 5-Benzyl-1,3,4-thiadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5-Benzyl-1,3,4-thiadiazol-2-amine. This compound belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. FT-IR spectroscopy is a crucial analytical technique for the structural elucidation and characterization of these molecules. This document outlines the expected vibrational frequencies and provides a detailed experimental protocol for conducting FT-IR analysis.

Core Spectral Data

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. The following table summarizes the expected vibrational frequencies and their assignments based on the analysis of structurally related 1,3,4-thiadiazole derivatives.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3300 - 3100 | Medium - Strong | N-H stretching of the primary amine group (-NH₂) |

| 3100 - 3000 | Medium - Weak | Aromatic C-H stretching of the benzyl group |

| 2950 - 2850 | Weak | Aliphatic C-H stretching of the methylene bridge (-CH₂-) |

| ~1620 | Strong | C=N stretching of the 1,3,4-thiadiazole ring |

| 1550 - 1450 | Medium - Strong | C=C stretching of the aromatic ring in the benzyl group |

| ~1500 | Medium | N-H bending of the primary amine group (-NH₂) |

| 1400 - 1200 | Medium | C-N stretching |

| 1100 - 1000 | Medium | In-plane C-H bending of the aromatic ring |

| 750 - 690 | Strong | C-S-C stretching of the thiadiazole ring and out-of-plane C-H bending of the aromatic ring |

Experimental Protocol for FT-IR Analysis

A standard and reliable method for obtaining the FT-IR spectrum of solid this compound is the potassium bromide (KBr) pellet technique.[1][2]

Materials and Equipment:

-

This compound (solid sample)

-

FT-IR grade potassium bromide (KBr), desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FT-IR spectrometer (e.g., Shimadzu IR Affinity-1 or equivalent)[1]

-

Spatula

-

Infrared lamp (for drying)

Procedure:

-

Sample Preparation:

-

Carefully weigh approximately 1-2 mg of the this compound sample.

-

Weigh approximately 100-200 mg of dry, FT-IR grade KBr. The ratio of sample to KBr should be roughly 1:100.

-

Gently grind the KBr in an agate mortar to a fine powder.

-

Add the this compound sample to the KBr in the mortar.

-

Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained. This step is critical to ensure a uniform distribution of the sample in the KBr matrix and to minimize scattering of the infrared radiation.

-

-

Pellet Formation:

-

Transfer a portion of the powdered mixture into the pellet-forming die.

-

Ensure the powder is evenly distributed across the surface of the die.

-

Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

-

Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.[3]

-

For improved signal-to-noise ratio, multiple scans (e.g., 16 or 32) can be co-added.

-

-

Data Analysis:

-

Process the acquired spectrum to identify the positions (in cm⁻¹) and relative intensities of the absorption bands.

-

Assign the observed absorption bands to the corresponding vibrational modes of the functional groups present in this compound, as detailed in the data table above.

-

Visualized Workflow and Logical Relationships

The following diagrams illustrate the key structural features and the experimental workflow for the FT-IR analysis of this compound.

Caption: Workflow for FT-IR analysis of this compound.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

Mass Spectrometry of 5-Benzyl-1,3,4-thiadiazol-2-amine: A Technical Guide for Molecular Weight Confirmation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-Benzyl-1,3,4-thiadiazol-2-amine for the crucial purpose of molecular weight confirmation. This document outlines the theoretical basis, experimental protocols, and expected data interpretation for researchers working with this and structurally related compounds in the field of drug discovery and development.

Introduction to this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-thiadiazole scaffold is a common feature in a variety of pharmacologically active agents. Accurate determination of the molecular weight of newly synthesized batches of this compound is a fundamental step in ensuring its identity and purity before proceeding with further biological evaluation. Mass spectrometry stands as the definitive analytical technique for this purpose.

The molecular formula for this compound is C₉H₉N₃S, corresponding to a monoisotopic mass of approximately 191.05 Da.[1][2]

Core Principles of Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] For the molecular weight confirmation of a small molecule like this compound, the primary goal is to identify the molecular ion peak, which represents the intact molecule with a single positive charge ([M+H]⁺) or as a radical cation ([M]⁺•). Soft ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), are particularly well-suited for this as they minimize fragmentation and predominantly produce the molecular ion.[4]

Predicted Mass Spectral Data

The expected mass spectral data for this compound is summarized in the table below. This includes the theoretical exact mass of the molecular ion and potential adducts that may be observed, particularly with ESI.

| Ion Species | Chemical Formula | Theoretical m/z | Notes |

| [M+H]⁺ | [C₉H₁₀N₃S]⁺ | 192.0590 | Protonated molecule, typically the most abundant ion in ESI positive mode. |

| [M+Na]⁺ | [C₉H₉N₃SNa]⁺ | 214.0409 | Sodium adduct, commonly observed in ESI. |

| [M+K]⁺ | [C₉H₉N₃SK]⁺ | 230.0149 | Potassium adduct, another common observation in ESI. |

| [M]⁺• | [C₉H₉N₃S]⁺• | 191.0512 | Radical cation, more likely to be observed with harder ionization techniques like Electron Ionization (EI). |

Anticipated Fragmentation Pathway

While soft ionization techniques aim to preserve the molecular ion, some in-source fragmentation can occur, or tandem mass spectrometry (MS/MS) can be intentionally employed to elicit fragmentation for structural confirmation. Based on the structure of this compound and known fragmentation patterns of similar heterocyclic compounds, a plausible fragmentation pathway can be predicted.[5][6] A primary fragmentation event is often the cleavage of the bond between the benzyl group and the thiadiazole ring.

A proposed fragmentation scheme is as follows:

-

Initial Protonation: The molecule is protonated, likely on one of the nitrogen atoms, to form the [M+H]⁺ ion (m/z ≈ 192.06).

-

Primary Fragmentation: The most probable fragmentation involves the benzylic cleavage, leading to the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91. The other fragment would be the protonated 2-amino-1,3,4-thiadiazole radical.

-

Thiadiazole Ring Fragmentation: The thiadiazole ring itself can undergo cleavage, potentially with the loss of a nitrogen molecule (N₂), a characteristic fragmentation for some thiadiazole derivatives.[5]

Detailed Experimental Protocol

The following protocol provides a detailed methodology for the molecular weight confirmation of this compound using liquid chromatography-mass spectrometry (LC-MS) with an ESI source.

5.1. Sample Preparation

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.

-

Working Solution Preparation: Dilute the stock solution with the mobile phase to a final concentration of approximately 1-10 µg/mL. The optimal concentration may require some method development.

5.2. Liquid Chromatography (LC) Parameters

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is a suitable starting point.

-

Mobile Phase A: Water with 0.1% formic acid (for enhanced protonation).

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution is recommended to ensure good peak shape and separation from any impurities. A typical gradient could be:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-7 min: 95% B

-

7-7.5 min: 95% to 5% B

-

7.5-10 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

5.3. Mass Spectrometry (MS) Parameters

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V (can be optimized to minimize in-source fragmentation).

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr.

-

Scan Range: m/z 50-500.

5.4. Data Analysis

-

Extract the total ion chromatogram (TIC) to identify the retention time of the analyte.

-

Generate the mass spectrum for the corresponding chromatographic peak.

-

Identify the peak corresponding to the [M+H]⁺ ion (m/z ≈ 192.06).

-

Check for the presence of common adducts such as [M+Na]⁺ (m/z ≈ 214.04) and [M+K]⁺ (m/z ≈ 230.01).

-

The high-resolution mass measurement should be within 5 ppm of the theoretical exact mass.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical relationship of the key components in the mass spectrometric analysis.

Caption: Experimental workflow for molecular weight confirmation.

Caption: Logical flow of mass spectrometry for confirmation.

Conclusion

Mass spectrometry is an indispensable tool for the structural characterization and molecular weight confirmation of synthetic compounds like this compound. By employing a systematic approach involving appropriate sample preparation, optimized LC-MS conditions, and careful data analysis, researchers can confidently verify the identity of their target molecule. The protocols and expected data presented in this guide serve as a robust starting point for scientists and professionals in the pharmaceutical and chemical research sectors.

References

- 1. scbt.com [scbt.com]

- 2. 5-BENZYL-[1,3,4]THIADIAZOL-2-YLAMINE | 16502-08-2 [amp.chemicalbook.com]

- 3. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin [mdpi.com]

Single Crystal X-ray Diffraction of 5-Benzyl-1,3,4-thiadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the single crystal X-ray diffraction (SC-XRD) analysis of 5-Benzyl-1,3,4-thiadiazol-2-amine. This document outlines the experimental protocols, data presentation, and logical workflows involved in determining the precise three-dimensional atomic arrangement of this compound, a critical aspect for understanding its structure-activity relationships in drug development.

Disclaimer: Following a comprehensive search of publicly available scientific databases, a specific single crystal X-ray diffraction study for this compound (CAS: 16502-08-2) has not been identified. Therefore, this guide presents a generalized, state-of-the-art experimental protocol applicable to this class of compounds. The quantitative crystallographic data provided is from a closely related derivative, 2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole , to serve as an illustrative example.

Introduction to Single Crystal X-ray Diffraction

Single crystal X-ray diffraction is a powerful analytical technique that provides definitive information about the atomic and molecular structure of a crystalline material. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine bond lengths, bond angles, and the overall molecular geometry with high precision. This information is invaluable in the field of drug development for understanding receptor binding, molecular interactions, and for the rational design of new therapeutic agents.

Experimental Protocol

The process of determining the crystal structure of a small organic molecule like this compound involves several key stages, from crystal growth to data analysis and structure refinement.

Synthesis and Crystallization

The synthesis of this compound has been reported, typically starting from phenylacetic acid and thiosemicarbazide. High-purity material is essential for the growth of diffraction-quality single crystals.

Crystallization Procedure: High-quality single crystals are paramount for a successful SC-XRD experiment. A common method for obtaining suitable crystals of organic compounds is slow evaporation of a saturated solution.

-

Solvent Selection: A suitable solvent or solvent mixture is one in which the compound is moderately soluble.

-

Preparation of a Saturated Solution: A saturated or near-saturated solution of the purified compound is prepared at a slightly elevated temperature.

-

Filtration: The hot solution is filtered to remove any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: The filtered solution is placed in a clean vial, loosely covered to allow for slow evaporation of the solvent at a constant temperature. The vessel should be left undisturbed to promote the growth of a small number of large, well-ordered crystals.

Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to X-ray diffraction analysis.

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a cryoloop or a glass fiber.

-

Diffractometer: Data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).

-

Data Collection Strategy: The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for experimental factors such as absorption.

-

Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data using a least-squares minimization procedure. This process iteratively improves the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.

Data Presentation: An Illustrative Example

As the crystallographic data for this compound is not publicly available, the following table summarizes the data for a structurally related compound, 2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole , to exemplify the type of information obtained from a single crystal X-ray diffraction study.[1]

| Parameter | Value |

| Chemical Formula | C₁₃H₁₄BrN₃S |

| Formula Weight | 324.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.012(2) |

| b (Å) | 10.998(2) |

| c (Å) | 11.723(2) |

| α (°) | 90 |

| β (°) | 109.069(10) |

| γ (°) | 90 |

| Volume (ų) | 1341.3(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.605 |

| Absorption Coefficient (mm⁻¹) | 3.297 |

| F(000) | 656 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

| Reflections Collected | 9403 |

| Independent Reflections | 2351 [R(int) = 0.0351] |

| Final R indices [I>2σ(I)] | R₁ = 0.0435, wR₂ = 0.1013 |

| R indices (all data) | R₁ = 0.0628, wR₂ = 0.1121 |

| CCDC Deposition Number | 1571930 |

Visualizations

The following diagrams illustrate the logical workflow of a single crystal X-ray diffraction experiment and the synthesis of the target compound class.

Conclusion

While the specific crystallographic data for this compound is not currently available in the public domain, this guide provides a thorough and practical framework for conducting such an analysis. The detailed experimental protocol and the illustrative data from a closely related compound offer valuable insights for researchers in medicinal chemistry and drug development. The determination of the precise three-dimensional structure through single crystal X-ray diffraction remains a cornerstone for the rational design and optimization of novel therapeutic agents.

References

Computational DFT Insights into 5-Benzyl-1,3,4-thiadiazol-2-amine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the computational study of 5-Benzyl-1,3,4-thiadiazol-2-amine using Density Functional Theory (DFT), a powerful quantum mechanical modeling method. DFT is instrumental in elucidating the electronic structure, molecular geometry, and spectroscopic properties of molecules, offering profound insights for drug design and materials science. This document outlines the theoretical foundation, computational methodologies, and key findings derived from DFT analyses of this and structurally related compounds.

Molecular Structure and Optimization

The foundational step in any DFT study is the optimization of the molecular geometry to find the lowest energy conformation. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. While a dedicated study on this specific molecule is not extensively available, data from analogous structures provide a reliable framework for understanding its geometric parameters.

Below is a diagram representing the optimized molecular structure of this compound.

Caption: Molecular structure of this compound.

Computational and Experimental Protocols

DFT calculations are typically performed using specialized software packages like Gaussian, ORCA, or VASP. The choice of functional and basis set is crucial for obtaining accurate results. For organic molecules such as 1,3,4-thiadiazole derivatives, the B3LYP hybrid functional is widely employed in conjunction with Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p).[1][2][3]

The general workflow for a computational DFT study is illustrated in the following diagram.

Caption: General workflow of a computational DFT study.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and electrical transport properties.[2][4] A smaller gap suggests higher reactivity.

The conceptual relationship of HOMO-LUMO is depicted below.

Caption: Conceptual diagram of Frontier Molecular Orbitals (HOMO-LUMO).

Quantitative Data Summary

While specific experimental or calculated data for this compound is limited in the public domain, the following tables present representative DFT-calculated parameters for structurally similar 1,3,4-thiadiazole derivatives. These values offer a valuable reference for the expected properties of the target molecule.

Table 1: Selected Geometric Parameters of Related 1,3,4-Thiadiazole Derivatives

| Parameter | Bond/Angle | Typical Value | Compound Reference |

| Bond Length (Å) | C-S | 1.72 - 1.76 | 2-amino-5-trifluoromethyl-1,3,4-thiadiazole[2] |

| C=N | 1.30 - 1.34 | 2-amino-5-trifluoromethyl-1,3,4-thiadiazole[2] | |

| N-N | ~1.36 | 2-amino-5-trifluoromethyl-1,3,4-thiadiazole[2] | |

| C-N (amino) | ~1.36 | 2-amino-5-trifluoromethyl-1,3,4-thiadiazole[2] | |

| Bond Angle (°) | C-S-C | 85 - 90 | Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate[5] |

| S-C-N | 110 - 115 | Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate[5] | |

| C-N-N | 110 - 115 | Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate[5] |

Table 2: Electronic Properties of Related 1,3,4-Thiadiazole Derivatives

| Property | Typical Value (eV) | Compound Reference |

| HOMO Energy | -6.0 to -7.0 | Benzimidazole-thiadiazole derivatives[6] |

| LUMO Energy | -1.5 to -2.5 | Benzimidazole-thiadiazole derivatives[6] |

| HOMO-LUMO Gap (ΔE) | 3.4 to 5.0 | Benzimidazole-thiadiazole derivatives[6] |

Spectroscopic Analysis

DFT calculations are highly effective in predicting vibrational spectra (FT-IR and Raman) and NMR chemical shifts. Theoretical spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups. For instance, the characteristic stretching frequencies of N-H, C=N, and C-S bonds in the 1,3,4-thiadiazole ring can be accurately predicted.[7][8]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. In 1,3,4-thiadiazole derivatives, the nitrogen atoms of the thiadiazole ring and the amine group typically exhibit negative potential (nucleophilic character), while the hydrogen atoms of the amine group show positive potential (electrophilic character).[1]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides detailed insights into the intramolecular and intermolecular bonding and charge transfer interactions.[1] It can quantify the stabilization energies associated with electron delocalization from lone pairs to antibonding orbitals, which are crucial for understanding the molecule's stability and reactivity.[1][2]

Conclusion

Computational DFT studies provide a robust framework for understanding the structural, electronic, and spectroscopic properties of this compound. By leveraging insights from structurally related compounds, researchers can predict its behavior and properties with a high degree of confidence. This theoretical approach is invaluable for guiding synthetic efforts, interpreting experimental data, and accelerating the discovery and development of new therapeutic agents and functional materials. Further dedicated computational and experimental studies on this specific molecule are warranted to build upon this foundational understanding.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 5. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

Unveiling the Molecular Landscape: A Technical Guide to the Properties of 5-Benzyl-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular modeling and electronic properties of 5-Benzyl-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-thiadiazole scaffold is a cornerstone in the development of various therapeutic agents, exhibiting a wide range of biological activities.[1][2] This document synthesizes findings from computational and experimental studies to offer a comprehensive understanding of the structural, electronic, and interactive characteristics of this molecule, crucial for rational drug design and development.

Molecular Structure and Synthesis

This compound (C₉H₉N₃S) is characterized by a central 1,3,4-thiadiazole ring substituted with a benzyl group at the 5-position and an amine group at the 2-position.[3] The synthesis of such 1,3,4-thiadiazole derivatives often involves the cyclization of thiosemicarbazides with reagents like phosphorus oxychloride or strong acids.[4][5]

A general synthetic pathway involves the reaction of a corresponding thiosemicarbazide with an appropriate acid, followed by dehydrative cyclization. For instance, N-substituted-5-aryl-1,3,4-thiadiazol-2-amines can be prepared through the dehydrocyclization of 4-substituted benzoyl thiosemicarbazides using concentrated sulfuric acid.[4]

Computational and Experimental Data

Computational studies, particularly Density Functional Theory (DFT), are pivotal in elucidating the molecular geometry and electronic properties of this compound and its analogs. These theoretical calculations provide valuable insights that complement experimental data from spectroscopic techniques.

Molecular Geometry

The optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, is fundamental to understanding the molecule's conformation and reactivity. DFT calculations are commonly employed to determine these parameters.[6] For related benzimidazole-thiadiazole hybrids, DFT studies have shown that the molecule tends to be planar, which can influence its interaction with biological targets.[1]

Table 1: Selected Calculated Geometrical Parameters of a 1,3,4-Thiadiazole Derivative

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | N–C (single bond, benzimidazole) | 1.379 Å |

| Bond Length | N=C (double bond, benzimidazole) | 1.316 Å |

| Dihedral Angle | Phenyl-benzimidazole vs. 1,3,4-thiadiazole | -179.6° |

| Dihedral Angle | Amine group vs. methoxy-phenyl ring | 180.0° |

Data from a study on a related benzimidazole-thiadiazole hybrid.[1]

Spectroscopic Properties

Experimental techniques such as FT-IR, UV-Vis, and NMR spectroscopy are essential for characterizing the synthesized compounds and validating the computational models.

Table 2: Key Spectroscopic Data for 1,3,4-Thiadiazole Derivatives

| Spectroscopy | Feature | Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Reference |

|---|---|---|---|

| FT-IR | N-H stretching | 3125 - 3391 | [7][8] |

| FT-IR | C=N stretching (thiadiazole) | 1597 - 1639 | [5][8] |

| FT-IR | C-S-C stretching | 698 - 709 | [5] |

| ¹H-NMR | Aromatic protons | 7.07 - 8.21 | [7] |

| ¹H-NMR | CH₂ (benzyl) | 4.29 - 6.15 | [7][9] |

| ¹H-NMR | NH₂ | 7.27 - 7.35 | [9][10] |

Note: These are ranges observed for various 5-substituted-1,3,4-thiadiazol-2-amine derivatives.

Electronic Properties

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting the chemical reactivity and bioactivity of the molecule. The HOMO-LUMO energy gap is an indicator of molecular stability.[6][11]

Table 3: Calculated Electronic Properties of a 1,3,4-Thiadiazole Derivative

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Energy Gap | 4.8795 |

Data from a study on a related benzoxazole derivative, for illustrative purposes of typical values.[12] A smaller HOMO-LUMO gap suggests higher chemical reactivity.[11]

Experimental and Computational Protocols

Synthesis Protocol: General Method for 2-amino-5-substituted-1,3,4-thiadiazoles

A common method for the synthesis of this class of compounds involves the following steps:

-

Thiosemicarbazide Formation: A substituted benzoic acid ester is refluxed with thiosemicarbazide in a solvent like methanol.[4]

-

Cyclization: The resulting benzoyl thiosemicarbazide is added portion-wise to a dehydrating agent, such as concentrated sulfuric acid, with cooling and stirring.[4]

-

Heating: The mixture is then heated for several hours to facilitate cyclization.[4]

-

Isolation: The reaction mixture is poured onto ice water, and the resulting precipitate is filtered, washed, and recrystallized from a suitable solvent like ethanol.[4]

Computational Protocol: Density Functional Theory (DFT)

DFT calculations are typically performed using software packages like Gaussian.

-

Geometry Optimization: The initial molecular structure is optimized using a functional, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).[13][14]

-

Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.

-

Electronic Properties: HOMO and LUMO energies, molecular electrostatic potential (MEP), and other electronic parameters are then calculated from the optimized geometry.[15]

Molecular Docking Protocol

Molecular docking studies predict the binding affinity and interaction patterns of a ligand with a biological target.

-

Protein and Ligand Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand structure is optimized using computational methods.

-

Docking Simulation: A docking program is used to place the ligand into the active site of the protein and score the different binding poses.

-

Analysis: The results are analyzed to identify the best binding mode, key interactions (e.g., hydrogen bonds, hydrophobic interactions), and the binding energy.[7][16][17]

Visualizations

Molecular Structure

Caption: General structure of this compound.

Computational Analysis Workflow

Caption: Workflow for computational analysis of molecular properties.

Drug Discovery Signaling Pathway

Caption: Generalized pathway for drug discovery and development.

Conclusion

This compound and its derivatives represent a promising class of compounds for drug discovery, owing to their versatile biological activities. This guide has provided a consolidated overview of their molecular and electronic properties, drawing from both computational and experimental studies. The presented data and protocols offer a foundational resource for researchers engaged in the design and development of novel therapeutics based on the 1,3,4-thiadiazole scaffold. Further integrated studies, combining synthesis, multifaceted spectroscopic analysis, and advanced computational modeling, will continue to unravel the full potential of this important chemical entity.

References

- 1. Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 3. scbt.com [scbt.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Molecular Docking, In Silico ADME Predictions, and Toxicity Studies of N-Substituted-5-(4-Chloroquinolin-2-yl)-1,3,4-Thiadiazol-2-Amine Derivatives as COVID-19 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. impactfactor.org [impactfactor.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide to the Solubility of 5-Benzyl-1,3,4-thiadiazol-2-amine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Benzyl-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data in published literature, this guide summarizes the available qualitative information and presents a detailed, standard experimental protocol for determining the solubility of this compound in various organic solvents.

Introduction to this compound

This compound is a derivative of the 1,3,4-thiadiazole heterocyclic ring system. Compounds containing this scaffold are known to exhibit a wide range of biological activities, making them attractive candidates for drug discovery programs. Understanding the solubility of this compound is a critical first step in its development as a potential therapeutic agent, as solubility significantly impacts bioavailability, formulation, and routes of administration.

Qualitative Solubility Data

| Solvent Class | Solvent | Solubility Description |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble |

| Dimethyl sulfoxide (DMSO) | Soluble | |

| Acetone | Soluble | |

| Polar Protic | Ethanol | Soluble |

| Methanol | Soluble | |

| Non-Polar | n-Hexane | Sparingly soluble to insoluble |

| Aqueous | Water | Insoluble to very slightly soluble |

This table is a compilation of qualitative descriptions from various sources and is intended for guidance. Actual solubility can vary with temperature and the purity of both the solute and the solvent.

Experimental Protocol for Solubility Determination: The Gravimetric Method

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using the equilibrium gravimetric method. This method is reliable and widely used for its accuracy.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with airtight seals

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Pipettes and volumetric flasks

-

Evaporating dish or pre-weighed vials

-

Drying oven or vacuum oven

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Allow the mixture to equilibrate for a sufficient amount of time (typically 24-72 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 1 mL) of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the evaporating dish with the filtered solution to determine the mass of the solution.

-

Place the evaporating dish in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once the solvent is completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporating dish containing the dried solute.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

3.3. Data Calculation

The solubility can be expressed in various units. A common representation is grams of solute per 100 mL of solvent.

-

Mass of solute (m_solute): (Mass of dish + solute) - (Mass of empty dish)

-

Mass of solution (m_solution): (Mass of dish + solution) - (Mass of empty dish)

-

Mass of solvent (m_solvent): m_solution - m_solute

-

Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

-

Solubility ( g/100 mL solvent): (Solubility in g/100 g solvent) * (Density of solvent at the experimental temperature)

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for solubility determination.

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not extensively documented, qualitative assessments indicate its solubility in polar aprotic and protic solvents and limited solubility in non-polar and aqueous media. For researchers and drug development professionals requiring precise solubility values, the detailed gravimetric method provided in this guide offers a robust and reliable protocol for experimental determination. Accurate solubility data is fundamental for advancing the study of this and other promising compounds in the drug discovery pipeline.

Physical and chemical properties of 5-Benzyl-1,3,4-thiadiazol-2-amine

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Benzyl-1,3,4-thiadiazol-2-amine, tailored for researchers, scientists, and drug development professionals. The document details its physicochemical characteristics, synthesis protocols, and known biological activities, with a focus on its role as a potential acetylcholinesterase inhibitor.

Core Physicochemical Properties

This compound, also known as 5-(phenylmethyl)-1,3,4-thiadiazol-2-amine, is a heterocyclic compound with the molecular formula C₉H₉N₃S.[1] It belongs to the 1,3,4-thiadiazole class of compounds, which are recognized for their diverse pharmacological activities.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃S | [1] |

| Molecular Weight | 191.25 g/mol | [1] |

| Melting Point | 200-202 °C | [2] |

| Boiling Point (Predicted) | 384.6 ± 35.0 °C | [2] |

| Density (Predicted) | 1.300 ± 0.06 g/cm³ | [2] |

| Appearance | Pale yellow to pale beige solid | [3] |

| Solubility | Sparingly soluble in polar solvents like ethanol and methanol.[4] Low solubility in water, but soluble in most organic solvents such as methanol, ethanol, and dichloromethane for a related compound.[5] | |

| pKa (Predicted) | 2.46 ± 0.10 for the related 5-(benzylsulfanyl)-1,3,4-thiadiazol-2-amine | [3] |

| Storage | 2-8°C, protect from light | [2] |

Spectral Characterization

Table 2: Expected Spectral Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H-NMR | Aromatic protons (phenyl ring): multiplet around δ 7.2-7.4 ppm. Methylene protons (-CH₂-): singlet around δ 4.0-4.3 ppm. Amine protons (-NH₂): broad singlet, chemical shift can vary. |

| ¹³C-NMR | Aromatic carbons: in the range of δ 125-140 ppm. Methylene carbon: around δ 35-40 ppm. Thiadiazole ring carbons: C2 (attached to NH₂) expected around δ 168-172 ppm and C5 (attached to benzyl) around δ 155-160 ppm. |

| FT-IR (cm⁻¹) | N-H stretching (amine): broad band in the range of 3100-3400 cm⁻¹. Aromatic C-H stretching: around 3000-3100 cm⁻¹. C=N stretching (thiadiazole ring): around 1600-1650 cm⁻¹. C-S stretching (thiadiazole ring): around 600-700 cm⁻¹. |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the cyclization of a thiosemicarbazide derivative of phenylacetic acid. Several methods have been reported for the synthesis of 5-substituted-1,3,4-thiadiazol-2-amines, often employing a dehydrating agent.

General Synthesis Workflow

The logical workflow for the synthesis of 5-substituted-1,3,4-thiadiazol-2-amines is depicted below.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound (Representative)

This protocol is based on general methods for the synthesis of 5-aryl/alkyl-1,3,4-thiadiazol-2-amines from carboxylic acids and thiosemicarbazide.

Materials:

-

2-Phenylacetic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol or other suitable solvent

-

Sodium bicarbonate or ammonia solution for neutralization

-

Crushed ice

-

Standard laboratory glassware and reflux apparatus

Procedure:

-